molecular formula C16H14N4O2S B2580638 (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide CAS No. 2035007-28-2

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide

Cat. No. B2580638
CAS RN: 2035007-28-2
M. Wt: 326.37
InChI Key: LXANREINYGPTCD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide, also known as OTAVA-BB 1204276, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Tricyclic Compounds : The compound (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide belongs to a broader class of tricyclic compounds. One study discusses the synthesis of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones with various fragments at C(2), showing the flexibility and potential of these compounds for various applications (Kostenko et al., 2007).

  • Reactivity with Various Agents : Another study focuses on the reactions of 3-aminopyridothieno[3,2-d]pyrimidin-4-ones with different chemicals like aldehydes and acetic anhydride. This research showcases the compound's reactivity, which can be useful in synthesizing new derivatives for different applications (Kostenko et al., 2008).

Synthesis and Biological Activity

  • Synthesis of Anti-inflammatory Agents : A related study describes the synthesis of pyridines and pyrimidinones with anti-inflammatory properties using citrazinic acid. This demonstrates the potential of derivatives of this compound in medicinal chemistry, especially in developing new anti-inflammatory drugs (Amr et al., 2007).

  • Antimicrobial Properties : The antimicrobial properties of certain thienopyrimidine derivatives were explored in a study, which suggests the potential use of these compounds, including variants of this compound, in developing new antimicrobial drugs (Bhuiyan et al., 2006).

Synthesis and Characterization

  • Fluorescence Binding Studies : A study on p-hydroxycinnamic acid amides, which are structurally related to this compound, investigated their binding interactions with bovine serum albumin through fluorescence studies. This type of research is crucial in understanding the biological interactions of similar compounds (Meng et al., 2012).

  • Anticancer and Anti-inflammatory Activities : The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were studied. This illustrates the potential of thieno[3,2-d]pyrimidin derivatives in cancer and inflammation research (Rahmouni et al., 2016).

Synthesis and Antimicrobial Evaluation

  • Antistaphylococcal Activity : A series of pyridothienopyrimidinones, similar to the query compound, were synthesized and shown to possess antistaphylococcal activity. This highlights the antimicrobial potential of these compounds in pharmaceutical research (Kostenko et al., 2008).

properties

IUPAC Name

(E)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14(4-3-12-2-1-6-17-10-12)18-7-8-20-11-19-13-5-9-23-15(13)16(20)22/h1-6,9-11H,7-8H2,(H,18,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXANREINYGPTCD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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